molecular formula C15H13BrFNO B5879666 N-(4-bromo-2,6-dimethylphenyl)-3-fluorobenzamide

N-(4-bromo-2,6-dimethylphenyl)-3-fluorobenzamide

Cat. No.: B5879666
M. Wt: 322.17 g/mol
InChI Key: HYMGIHPTGLIZIE-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dimethylphenyl)-3-fluorobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom at the 4th position and two methyl groups at the 2nd and 6th positions on the phenyl ring, along with a fluorine atom on the benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2,6-dimethylphenyl)-3-fluorobenzamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.

Types of Reactions:

    Substitution Reactions: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the phenyl ring.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products Formed:

    Substitution Products: Various substituted benzamides.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Amines or alcohols.

Scientific Research Applications

N-(4-bromo-2,6-dimethylphenyl)-3-fluorobenzamide is utilized in several fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to a biological response. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • N-(4-bromo-2,6-dimethylphenyl)-2-chloro-4-methylbenzamide
  • N-(4-bromo-2,6-dimethylphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine

Comparison: N-(4-bromo-2,6-dimethylphenyl)-3-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO/c1-9-6-12(16)7-10(2)14(9)18-15(19)11-4-3-5-13(17)8-11/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMGIHPTGLIZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=CC=C2)F)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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